2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a pyridazine core linked to a 2-(2-methoxyphenyl)-4-methylthiazole moiety via a sulfur bridge. The acetamide group is substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) chain, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-14-21(31-22(24-14)16-7-3-4-8-18(16)28-2)17-9-10-20(26-25-17)30-13-19(27)23-12-15-6-5-11-29-15/h3-4,7-10,15H,5-6,11-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJBRFTUCOPSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This step involves the reaction of 2-methoxyphenyl acetic acid with thioamide under acidic conditions to form the thiazole ring.
Pyridazine Ring Formation: The thiazole derivative is then reacted with hydrazine hydrate to form the pyridazine ring.
Thioether Formation: The pyridazine-thiazole compound is then reacted with a suitable thiol to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with tetrahydrofuran-2-ylmethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazine rings.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a comparative analysis:
Table 1: Key Structural Features of Analogous Sulfanyl-Acetamides
Key Observations:
Heterocyclic Core Influence :
- The target compound’s pyridazine-thiazole-oxolane system distinguishes it from analogs with oxadiazole () or triazole cores (). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to oxadiazole or triazole .
- The oxolane substituent likely improves solubility compared to phenyl or furan groups in other analogs (e.g., ), as oxygen-rich rings often enhance hydrophilicity .
The 4-methyl group on the thiazole may reduce metabolic degradation compared to unsubstituted thiazoles (e.g., ) .
Bioactivity Trends :
- Anti-exudative activity is prominent in furan-containing triazole analogs (), whereas antiproliferative effects are linked to imidazole-triazole hybrids (). The target compound’s thiazole-pyridazine scaffold may favor different mechanisms, such as kinase inhibition, common in thiazole-containing drugs .
Physicochemical and Spectral Properties
- NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 2-methoxyphenyl and oxolane groups would likely cause distinct shifts in these regions compared to simpler analogs .
- Solubility : The oxolane group may increase water solubility relative to purely aromatic analogs (e.g., ’s allyl-triazole derivative), aligning with the lipophilic efficiency (LiPE) trends observed in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing this compound with high yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including thiazole ring formation, pyridazine coupling, and sulfanyl-acetamide linkage. Key steps include:
- Thiazole Synthesis: React 2-methoxyphenylacetamide derivatives with bromopyruvic acid under reflux in ethanol to form the thiazole core .
- Pyridazine Coupling: Use Suzuki-Miyaura cross-coupling to attach the pyridazine moiety, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system .
- Sulfanyl-Acetamide Linkage: Introduce the sulfanyl group via nucleophilic substitution using NaH as a base in THF, followed by coupling with oxolan-2-ylmethylamine .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- Methodological Answer:
- 1H/13C NMR: Confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), thiazole (δ 7.2–7.5 ppm for aromatic protons), and oxolane (δ 1.8–2.2 ppm for CH₂) groups .
- HPLC-MS: Use a C18 column (acetonitrile/0.1% formic acid mobile phase) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~520) and assess purity (>98%) .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-C=N vibration at ~680 cm⁻¹ for thiazole) .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data in different assay systems?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins). Strategies include:
- Standardized Assay Protocols: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum concentration (e.g., 10% FBS vs. serum-free media) .
- Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate activity in PBS-containing assays to avoid solvent interference .
- Meta-Analysis: Compare data across ≥3 independent studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Q. What computational and experimental approaches are used to elucidate its mechanism of action?
- Methodological Answer:
- Molecular Docking: Screen against targets like COX-2 or EGFR using AutoDock Vina, focusing on thiazole and pyridazine interactions with catalytic sites (binding energy ≤ −8.0 kcal/mol) .
- Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins DiscoverX) to identify off-target effects, with IC₅₀ values < 1 µM indicating high selectivity .
- Metabolic Stability Assays: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS to calculate t₁/₂ (target: >60 minutes for preclinical viability) .
Q. How can structural modifications improve its pharmacokinetic properties?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the oxolane group with a tetrahydropyran ring to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Prodrug Design: Introduce a phosphate ester at the acetamide nitrogen to improve aqueous solubility, with enzymatic cleavage studies in simulated intestinal fluid (SIF) .
- LogP Optimization: Use shake-flask assays to measure partition coefficients (target LogP: 2–3) and adjust via alkyl chain length or polar substituents .
Data Contradiction Analysis
Q. How to resolve conflicting reports on its solubility in aqueous vs. organic solvents?
- Methodological Answer:
- Solubility Screening: Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λmax ~270 nm). Note that solubility in PBS is typically <10 µg/mL, necessitating formulation with cyclodextrins (e.g., HP-β-CD) .
- Crystallography: Analyze single-crystal X-ray structures to identify hydrophobic packing motifs that reduce aqueous solubility .
Tables for Key Data
Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | Bromopyruvic acid, EtOH, 80°C | 75 | 90 | |
| Pyridazine Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C | 62 | 88 | |
| Acetamide Linkage | NaH, THF, rt | 85 | 95 |
Table 2: Biological Activity Comparison
| Assay System | IC₅₀ (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Cytotoxicity | 1.2 | HepG2 | |
| COX-2 Inhibition | 0.8 | Recombinant COX-2 | |
| EGFR Inhibition | 2.5 | A431 Epidermal Cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
